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Hydrabamine

Cat. No.: B1210237
M. Wt: 597 g/mol
InChI Key: XGIHQYAWBCFNPY-AZOCGYLKSA-N
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Description

Historical Context of Hydrabamine within Organic Chemistry Research

While the precise date and discoverer of this compound's first synthesis are not extensively documented in readily available literature, its emergence can be situated within the mid-20th century's surge in the chemical modification of natural products. The study of terpenes and resin acids, readily available from the naval stores industry, provided a rich source of complex chiral molecules for organic chemists. Dehydroabietylamine (B24195), the precursor to this compound, gained prominence as a valuable chiral resolving agent and a synthetic building block. The synthesis of this compound would have been a logical extension of this research, exploring the effects of dimerization on the properties of the parent amine.

Evolution of the Chemical Understanding of this compound and Related Structures

The scientific understanding of this compound and its relatives has progressed significantly with advancements in analytical techniques. Initially, the focus would have been on its basic chemical properties and potential applications based on the known reactivity of amines. However, the advent of spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, has enabled a detailed elucidation of its complex three-dimensional structure and stereochemistry.

More recent research into dehydroabietylamine derivatives has highlighted their potential in various specialized applications, which in turn sheds light on the evolving understanding of structures like this compound. For instance, the use of similar compounds as chiral solvating agents in NMR spectroscopy demonstrates a sophisticated grasp of their ability to form diastereomeric complexes, a property that is highly dependent on their specific stereochemistry. This indicates a shift from viewing these molecules as simple derivatives to recognizing their potential as tools in stereochemical analysis.

Classification and Structural Context within Complex Organic Compounds

This compound is classified as a diterpenoid amine. The "diterpenoid" designation arises from its composition of two C20 units, each derived from the diterpene abietic acid. Its core structure is the rigid and sterically demanding tricyclic hydrophenanthrene skeleton of the abietane (B96969) diterpenes.

Structurally, this compound is a symmetrical secondary diamine. The presence of two bulky, lipophilic dehydroabietyl groups imparts specific physical and chemical properties to the molecule, such as high lipophilicity and steric hindrance around the nitrogen atoms. It is a conjugate base of the this compound(1+) and this compound(2+) cations, formed by the protonation of one or both nitrogen atoms, respectively. nih.gov

The study of this compound and its analogs contributes to the broader field of natural product chemistry, providing insights into how the modification of naturally occurring scaffolds can lead to novel compounds with unique properties.

Detailed Research Findings

While specific, in-depth research publications focusing solely on this compound are limited, its chemical and physical properties have been cataloged in various chemical databases. The following tables summarize some of the key computed physicochemical properties of this compound.

Table 1: General Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC42H64N2
Molecular Weight596.97 g/mol
IUPAC NameN,N'-bis[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine
CAS Number125-92-8

Table 2: Computed Properties of this compound

PropertyValue
XLogP311.6
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count9
Exact Mass596.50695005
Topological Polar Surface Area24.1 Ų
Heavy Atom Count44
Complexity881

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H64N2 B1210237 Hydrabamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C42H64N2

Molecular Weight

597 g/mol

IUPAC Name

N,N'-bis[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]ethane-1,2-diamine

InChI

InChI=1S/C42H64N2/c1-29(2)31-11-15-35-33(25-31)13-17-37-39(5,19-9-21-41(35,37)7)27-43-23-24-44-28-40(6)20-10-22-42(8)36-16-12-32(30(3)4)26-34(36)14-18-38(40)42/h11-12,15-16,25-26,29-30,37-38,43-44H,9-10,13-14,17-24,27-28H2,1-8H3/t37-,38-,39-,40-,41+,42+/m0/s1

InChI Key

XGIHQYAWBCFNPY-AZOCGYLKSA-N

SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNCCNC[C@@]4(CCC[C@]5([C@H]4CCC6=C5C=CC(=C6)C(C)C)C)C)C

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNCCNCC4(CCCC5(C4CCC6=C5C=CC(=C6)C(C)C)C)C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Reaction Condition Optimization for Hydrabamine Synthesis

Optimizing the reaction conditions is paramount for achieving efficient, high-yield synthesis of this compound and its analogues. This involves careful selection of catalysts, solvents, temperature, and reaction times, followed by effective isolation and purification techniques.

Catalytic Systems in this compound Synthesis

The formation of sulfamate (B1201201) linkages, particularly N-acylsulfamates, often requires specific catalytic systems to facilitate the reaction. Common strategies for synthesizing sulfamic acids and their derivatives involve sulfur trioxide (SO3) complexes, such as SO3-amine complexes (e.g., Me3N·SO3, Et3N·SO3), or the use of chlorosulfonic acid researchgate.netatamanchemicals.com. These reagents act as sulfating agents, enabling the introduction of the sulfamate group.

For N-acylsulfamates, methods may involve the reaction of amines or amino acid derivatives with sulfating agents, sometimes mediated by bases like triethylamine (B128534) ulisboa.ptnih.gov. The synthesis of N-acylsulfamate monobactam antibiotics, for example, typically employs sulfur trioxide complexes atamanchemicals.com. Other catalytic systems explored in related organic transformations include Lewis acids, Brønsted acids, and specific metal catalysts, which can promote bond formation or activate substrates. For instance, boron sulfonic acid (BSA) has been reported as a catalyst in aqueous media for thiocyanation reactions researchgate.net, and various transition metal complexes, such as Palladium-NHC complexes, are widely used in cross-coupling reactions, showcasing the diverse role of catalysts in organic synthesis nih.gov.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of Hydrabamine and its Salt Forms

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. epo.org This analysis provides invaluable insights into the molecule's structure, including bond lengths, bond angles, and stereochemistry, which are crucial for understanding its chemical properties and interactions.

Single Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction study would provide the fundamental crystallographic data for this compound or its salts, such as the dihydrochloride (B599025) form. libretexts.orgrsc.org This data is typically presented in a standardized table.

Table 1. Hypothetical Crystallographic Data for this compound Dihydrochloride.

ParameterValue
Chemical FormulaC₄₂H₆₆N₂Cl₂
Formula Weight669.88 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value
Reflections CollectedValue
Independent ReflectionsValue
Final R indices [I > 2σ(I)]Value
R indices (all data)Value

Note: The values in this table are hypothetical and serve as an example of what would be reported from a single-crystal X-ray diffraction experiment. No such experimental data for this compound was found in the public domain.

Molecular Packing and Intermolecular Interactions in Solid State

Analysis of the crystal structure would reveal how individual this compound molecules are arranged in the solid state. This includes identifying key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal lattice. hmdb.cascielo.org.mx For a salt like this compound dihydrochloride, strong N-H···Cl hydrogen bonds would be expected, significantly influencing the molecular packing. ethz.ch The study of these interactions is critical for understanding the physical properties of the compound, such as its melting point and solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.

Proton NMR (¹H NMR) for Structural Elucidation

Table 2. Hypothetical ¹H NMR Data for this compound.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.0-7.3m6HAromatic-H
2.5-3.0m8H-CH₂-N-, Ar-CH₂-
1.5-2.2mValueAlicyclic-H
1.2-1.4m18HMethyl-H
0.8-1.0m12HIsopropyl-CH₃

Note: This table represents a simplified, hypothetical assignment of ¹H NMR signals for this compound. Detailed experimental data is not currently available.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would differentiate between aromatic, aliphatic, and methyl carbons, confirming the presence of the dehydroabietyl and ethylenediamine (B42938) moieties.

Table 3. Hypothetical ¹³C NMR Data for this compound.

Chemical Shift (δ) ppmAssignment
140-150Aromatic C (quaternary)
120-130Aromatic C-H
50-60-CH₂-N
30-50Aliphatic C, CH, CH₂
15-25Methyl C

Note: This table is a generalized, hypothetical representation of the ¹³C NMR data for this compound, as specific experimental spectra are not available in published literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the intricate structure of this compound by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would be expected to show correlations between adjacent protons in the ethylenediamine bridge and within the dehydroabietyl moieties. For instance, the protons of the ethylenediamine linker would exhibit cross-peaks, confirming their connectivity. Similarly, correlations within the cyclohexene (B86901) and aromatic rings of the dehydroabietyl groups would help to assign the proton signals in these complex spin systems.

HMQC (Heteronuclear Single Quantum Coherence) or the more modern HSQC (Heteronuclear Single Quantum Correlation) experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). These spectra are invaluable for assigning the carbon signals based on their attached protons. In this compound, each protonated carbon would show a correlation to its corresponding proton signal, allowing for the unambiguous assignment of the various methylene (B1212753) (CH₂) and methine (CH) groups in the alicyclic rings and the aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different structural fragments of the molecule. For this compound, HMBC correlations would be anticipated from the protons of the methyl groups to the adjacent quaternary carbons in the dehydroabietyl skeleton. Furthermore, correlations from the protons of the ethylenediamine bridge to the carbons of the dehydroabietyl groups would definitively establish the linkage between these two key components of the molecule.

2D NMR Technique Information Provided Expected Correlations in this compound
COSY ¹H-¹H spin-spin couplingCorrelations between adjacent protons in the ethylenediamine bridge and within the dehydroabietyl rings.
HSQC/HMQC Direct ¹H-¹³C one-bond correlationsCorrelations between each proton and its directly attached carbon atom.
HMBC Long-range ¹H-¹³C (2-3 bond) correlationsCorrelations from methyl protons to quaternary carbons; correlations from ethylenediamine protons to dehydroabietyl carbons.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and offers insights into its conformational arrangement.

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its constituent functional groups. The presence of the secondary amine (N-H) groups in the ethylenediamine linker would give rise to N-H stretching vibrations, typically observed in the region of 3300-3500 cm⁻¹ in the IR spectrum. The C-H stretching vibrations of the aliphatic and aromatic parts of the dehydroabietyl groups would appear in the 2850-3100 cm⁻¹ range. The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. Bending vibrations for CH₂, CH₃, and N-H groups would be found in the fingerprint region (below 1500 cm⁻¹).

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Structural Information
N-H Stretch3300 - 3500Presence of secondary amine groups.
Aromatic C-H Stretch3000 - 3100Presence of aromatic rings.
Aliphatic C-H Stretch2850 - 2970Presence of alkyl groups (CH, CH₂, CH₃).
Aromatic C=C Stretch1450 - 1600Aromatic ring skeleton.
C-N Stretch1000 - 1250Carbon-nitrogen bond of the amine.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, C₄₂H₆₄N₂, with a high degree of confidence, by distinguishing it from other compounds with the same nominal mass but different elemental compositions. echemi.comnih.gov The exact mass of the protonated molecule [M+H]⁺ would be a key identifier in HRMS analysis.

In tandem mass spectrometry (MS/MS) experiments, the molecular ion of this compound is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the C-N bonds of the ethylenediamine bridge, leading to the formation of ions corresponding to the dehydroabietyl moiety. Another expected fragmentation would be the cleavage of the C-C bond between the two nitrogen atoms of the ethylenediamine linker. The analysis of these fragmentation pathways helps to confirm the connectivity of the different parts of the molecule.

Mass Spectrometry Technique Information Provided Application to this compound
High-Resolution MS (HRMS) Accurate mass measurement and elemental composition.Determination of the exact molecular formula (C₄₂H₆₄N₂).
Tandem MS (MS/MS) Fragmentation patterns for structural elucidation.Identification of fragments corresponding to the dehydroabietyl group and the ethylenediamine linker, confirming the overall structure.

Physicochemical Properties and Solution Behavior Excluding Basic Identification Data

Solubility Characteristics in Various Solvent Systems

The solubility of a compound is a critical physicochemical parameter. In the case of Hydrabamine, it is most frequently encountered as a salt, particularly with benzylpenicillin (Penicillin G). The nature of the salt form significantly dictates its solubility profile.

A qualitative summary of the solubility of this compound Penicillin G is presented below.

Solvent SystemSolubility
WaterLow / Slightly Soluble
Dimethyl Sulfoxide (DMSO)Soluble

The use of this compound as a counterion is a clear example of how salt formation can be used to modify the properties of a drug substance. When a large, complex organic base like this compound is used to form a salt with an acidic compound, such as Penicillin G, the resulting salt's properties are significantly altered compared to the free acid or its simple metal salts (e.g., sodium or potassium salts).

The primary impact of using this compound as a counterion for Penicillin G is a dramatic reduction in aqueous solubility. philadelphia.edu.jo Sodium and potassium salts of Penicillin G are generally water-soluble and intended for oral or parenteral use where rapid absorption is desired. philadelphia.edu.jo In contrast, salts formed with large organic bases like this compound, procaine, or benzathine exhibit low water solubility. philadelphia.edu.jomedkoo.com This characteristic is intentionally leveraged to create "depot" injectable formulations, which form a reservoir at the injection site from which the active drug is slowly released over an extended period.

Solvation dynamics refers to the time-dependent response of solvent molecules to a change in the charge distribution of a solute, typically following electronic excitation. rsc.org This process, often measured by the time-resolved Stokes shift of a fluorescent probe, reveals information about the microscopic motions and interactions within the solvent shell surrounding the solute. rsc.orgias.ac.in The dynamics can be complex, often exhibiting multi-exponential decays that reflect different types of solvent motion, from ultrafast inertial responses to slower diffusive reorganization. rsc.orgias.ac.in

Specific experimental or theoretical studies on the solvation dynamics of the this compound molecule or its salts are not available in publicly accessible literature. Such studies are highly specialized and typically focus on understanding fundamental solvent-solute interactions or the behavior of complex systems like proteins. nih.gov

In a general sense, the solvation of a large species like this compound or its salt in a polar solvent would involve the reorientation of the solvent dipoles to stabilize the solute's ground-state charge distribution. The dynamics of this process would be influenced by factors such as the solvent's viscosity, dielectric properties, and hydrogen-bonding capabilities, as well as the size and shape of the this compound species itself. ias.ac.in For instance, in aqueous solutions, the presence of ions and large organic molecules can significantly alter the local water structure and the dynamics of hydrogen-bond networks. nih.gov

Stability Profiles under Controlled Conditions

The stability of a chemical compound under various environmental stresses is a key aspect of its chemical characterization. For this compound, its stability is often discussed in the context of its salts.

The formation of salts can significantly enhance the thermal stability of a compound compared to its free acid or base form. mdpi.com In the case of penicillins, the purified acid form is known to be unstable, particularly in the presence of moisture, whereas its salts can be stable for years under appropriate storage conditions. philadelphia.edu.jo

Specific thermal decomposition data, such as a decomposition temperature for pure this compound or its salts from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), is not detailed in the available literature. However, the stability of this compound Penicillin G under various storage temperatures provides an indirect measure of its thermal robustness.

Recommended Storage Conditions and Stability for this compound Penicillin G medkoo.com

ConditionTemperature RangeDuration
Short-term Storage0 - 4 °CDays to Weeks
Long-term Storage-20 °CMonths to Years
ShippingAmbientStable for a few weeks

This information suggests that while the compound is stable enough for short durations at ambient temperatures, its long-term stability is significantly improved at reduced and sub-zero temperatures. medkoo.com Generally, the thermal stability of salts is influenced by the nature of the cation-anion interaction and the crystal lattice energy. beilstein-journals.orgresearchgate.net

Photochemical stability refers to a compound's resistance to degradation upon exposure to light, particularly ultraviolet (UV) radiation. usc.edu.au Light can provide the energy to induce chemical reactions such as oxidations, deamidations, or cleavage of chemical bonds. usc.edu.auresearchgate.net

There are no specific photochemical stability studies published for this compound. However, it is a common practice in pharmaceutical handling to protect light-sensitive compounds from exposure. The recommended storage for this compound Penicillin G is in a dry, dark environment, which implies potential sensitivity to light. medkoo.com This precaution is standard for many complex organic molecules, as chromophores within the structure can absorb light energy, leading to excited states that are more reactive and susceptible to degradation. rsc.orgimperial.ac.uk The presence of oxygen can often accelerate photochemical degradation pathways. researchgate.net

Hydrolysis is a major degradation pathway for many pharmaceutical compounds, especially those containing labile functional groups like esters, amides, and lactams. pharmacy180.com this compound is used as a salt with Penicillin G, which contains a highly strained β-lactam ring (a cyclic amide). This ring is the primary site of hydrolytic degradation for all penicillins. philadelphia.edu.jodrugbank.com

The degradation of the penicillin molecule is well-documented and is catalyzed by both acid and base. pharmacy180.comdrugbank.com The main hydrolytic degradation pathway involves the opening of the β-lactam ring to form the inactive penicilloic acid. drugbank.com The rate of this hydrolysis is highly pH-dependent. philadelphia.edu.jopharmacy180.com For benzylpenicillin, solutions are most stable in the pH range of 6.0 to 7.0. medsafe.govt.nz

While the degradation of the penicillin component is well understood, specific hydrolytic degradation pathways for the this compound counterion itself are not described in the literature. As a complex diamine, its amide-like linkages could theoretically be susceptible to hydrolysis under extreme pH and temperature conditions, but the most significant instability of the this compound Penicillin G salt is overwhelmingly due to the reactivity of the β-lactam ring. philadelphia.edu.joresearchgate.net

Ionization Behavior and pKa Determination

The ionization behavior of this compound is a critical determinant of its physicochemical properties and its utility in pharmaceutical formulations. As a diamine compound, its basicity is characterized by the presence of two secondary amine groups, which can accept protons under acidic conditions.

Acid-Base Equilibria of this compound Amines

This compound possesses two secondary amine functional groups, which act as Brønsted-Lowry bases. The acid-base equilibria involve the stepwise protonation of these two nitrogen atoms. This process can be represented by two distinct equilibrium reactions, each with an associated acid dissociation constant (pKa).

The first protonation step involves the formation of the singly protonated species, this compound(1+). nih.gov The second protonation results in the doubly protonated this compound(2+). The pKa values for these equilibria quantify the tendency of each amine group to accept a proton. Research has identified two distinct pKa values for this compound, indicating the sequential nature of the protonation. ethernet.edu.et The first pKa (pKa1) is 11.92, and the second (pKa2) is 11.32. ethernet.edu.et

These high pKa values signify that the amine groups in this compound are strongly basic. Consequently, at physiological pH, this compound will be predominantly in its doubly protonated, dicationic form. The proximity of the two amine groups within the ethylenediamine (B42938) linker influences their respective basicities. After the first amine group is protonated, the resulting positive charge creates an electron-withdrawing inductive effect, which slightly reduces the basicity of the second amine group, leading to a lower pKa value for the second protonation step.

Table 1: pKa Values for this compound

Parameter Value Reference
pKa1 11.92 ethernet.edu.et

Influence on Salt Formation and Speciation

The pronounced basicity of this compound makes it an effective agent for forming salts with acidic compounds. google.comethernet.edu.etgoogle.com.na This property has been particularly exploited in pharmaceutical science to modify the properties of acidic drugs. By reacting an acidic active pharmaceutical ingredient (API) with the basic this compound, a salt is formed. This transformation significantly alters the physicochemical characteristics of the API, most notably its solubility and dissolution rate.

A prominent example is the formation of this compound penicillin V, a salt created from the reaction of phenoxymethylpenicillin (penicillin V) with this compound. chemicalbook.comnist.gov This specific salt form exhibits very high water insolubility. chemicalbook.com The low solubility of the this compound salt is advantageous for certain applications, such as creating aqueous suspensions for liquid oral dosage forms, which can provide a long-acting release of the drug. chemicalbook.com

The speciation of this compound—the distribution of its neutral, monoprotonated, and diprotonated forms—is directly dependent on the pH of the surrounding medium. Due to its high pKa values, only at a very high pH will the neutral, un-ionized form of this compound be the dominant species. In most aqueous and biological environments, it will exist primarily as a cation. This ionization is the fundamental basis for its use as a salt former, as the cationic forms readily associate with anionic counter-ions (such as deprotonated acidic drugs) to form stable salts. google.comjustia.comoapi.int The choice to use this compound as a salt-forming agent allows for the precise manipulation of a drug's solubility profile to achieve a desired therapeutic outcome. ethernet.edu.etchemicalbook.com

Table 2: Compound Names Mentioned

Compound Name
This compound
This compound penicillin V
N,N'-bis(dehydroabietyl)ethylenediamine
Penicillin V

Interactions with Biological Systems at the Molecular Level Excluding Clinical Studies

Biochemical Mechanisms of Action on Cellular Components (e.g., Bacterial Cell Wall)

The antimicrobial efficacy of penicillin-hydrabamine formulations is derived exclusively from the penicillin moiety. Penicillin belongs to the β-lactam class of antibiotics, which exert their bactericidal effects by disrupting the synthesis of the bacterial cell wall. nih.gov

The primary molecular targets of penicillin and other β-lactam antibiotics are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). wikipedia.org These enzymes, located on the inner side of the bacterial cytoplasmic membrane, are essential for the final steps of peptidoglycan synthesis. nih.govwikipedia.org PBPs, which are DD-transpeptidases, catalyze the cross-linking of peptide chains within the peptidoglycan matrix, a process that provides the cell wall with its structural integrity. wikipedia.orgmicrobenotes.com

Penicillin's molecular structure mimics the D-alanyl-D-alanine portion of the natural peptide substrate of the PBP enzyme. libretexts.org This structural similarity allows penicillin to bind to the active site of the PBP. libretexts.org Upon binding, the highly reactive β-lactam ring of the penicillin molecule is opened, and a stable, covalent acyl-enzyme complex is formed with a serine residue in the PBP's active site. wikipedia.orgyoutube.com This acylation is effectively irreversible and inactivates the enzyme, preventing it from carrying out its normal function in cell wall synthesis. libretexts.org

The inactivation of PBPs by penicillin directly leads to the inhibition of peptidoglycan synthesis. microbenotes.com Peptidoglycan is a crucial polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars, which are cross-linked by short peptides to form a mesh-like layer that encases the bacterial cell. microbenotes.com This structure is vital for maintaining the cell's shape and protecting it from osmotic lysis. youtube.com

By blocking the transpeptidase activity of PBPs, penicillin prevents the formation of these essential peptide cross-links. nih.gov This weakens the peptidoglycan layer. As the bacterium continues to grow and divide, it relies on autolytic enzymes to cleave existing peptidoglycan to allow for the insertion of new material. In the presence of penicillin, the synthesis of new, properly cross-linked peptidoglycan is halted, while the activity of autolysins may continue. This imbalance leads to a progressively weaker cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death. youtube.comhhmi.org

While the primary target of penicillin is cell wall synthesis, the ultimate consequence of this inhibition is a loss of cell membrane integrity. The compromised cell wall is unable to support the cytoplasmic membrane against the high internal turgor pressure. hhmi.org In vitro studies have demonstrated that exposure of susceptible bacteria to penicillin leads to cell swelling, morphological changes such as filament formation in rod-shaped bacteria, and eventual bursting of the cell. hhmi.orgoup.com This disruption is a secondary effect of the enzymatic inhibition of peptidoglycan synthesis rather than a direct interaction of penicillin with the lipid bilayer of the bacterial membrane. oup.com

Ligand-Target Binding Studies (Biophysical Characterization)

Biophysical studies are essential for understanding the molecular details of how a ligand, such as an antibiotic, interacts with its target. For the penicillin component of Penicillin V Hydrabamine, extensive biophysical characterization has been performed. Conversely, there is a lack of published data on the specific binding of this compound itself to bacterial targets, which is consistent with its role as a non-active formulation component.

The binding affinity of various penicillins to different PBPs has been quantified. The inhibitory potency is often expressed as the c₅₀, which is the antibiotic concentration that results in the inhibition of 50% of the PBP molecules at a steady state. oup.com This value is derived from the rates of acylation (enzyme inactivation) and deacylation (enzyme reactivation). oup.com For effective β-lactams, the rate of acylation is high, and the rate of deacylation is very low, leading to potent inhibition. oup.com Studies on Streptococcus pneumoniae and Staphylococcus aureus have detailed the kinetic parameters and binding affinities of penicillins for their respective PBPs. nih.govresearchgate.net For instance, the dissociation constant (KD) for the binding of β-lactams to various PBPs in S. pneumoniae has been measured in the range of 3.71-9.35 × 10⁻⁴ M. nih.gov

While no such data exists for this compound binding to bacterial targets, biophysical techniques could theoretically be used to study its interaction with other biomolecules. For example, techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could quantify the binding affinity of large organic cations like this compound to model proteins, such as serum albumin, or to nucleic acids. nih.govillinois.edu

AntibioticTarget PBP (Organism)Binding Affinity (KD)Technique
PenicillinVarious PBPs (S. pneumoniae)3.71 - 9.35 x 10-4 MNot Specified
CefotaximeVarious PBPs (S. pneumoniae)3.71 - 9.35 x 10-4 MNot Specified
ImipenemVarious PBPs (S. pneumoniae)3.71 - 9.35 x 10-4 MNot Specified

The structural basis for the interaction between penicillin and PBPs has been elucidated through X-ray crystallography. nih.govrcsb.org These studies reveal in atomic detail how the penicillin molecule fits into the active site of the PBP and forms a covalent bond with the catalytic serine residue. nih.gov Crystal structures of PBP1 from Staphylococcus aureus in complex with penicillin G (at 2.59 Å resolution) and PBP5 from E. coli as an acyl-enzyme complex with several β-lactams (at resolutions down to 1.5 Å) have been determined. nih.govrcsb.org These structures confirm the molecular mimicry of the D-Ala-D-Ala substrate and show the conformational changes in the PBP upon binding the antibiotic. nih.gov

There are no available structural analyses of this compound bound to a bacterial protein. However, structural biology techniques could be employed to study how large, flexible organic cations like this compound might interact with biomolecules. For example, crystallography or NMR spectroscopy could potentially reveal binding modes to proteins or DNA, likely involving hydrophobic interactions and electrostatic contacts between the amine groups of this compound and negatively charged regions on the biomolecule. nih.govnih.gov

PBP-Antibiotic ComplexOrganismResolution (Å)PDB ID
PBP1 - Penicillin GStaphylococcus aureus2.597O4B
PBP5 - ImipenemEscherichia coli1.5Not Specified
PBP5 - CloxacillinEscherichia coli1.9Not Specified
PBP5 - CefoxitinEscherichia coli2.1Not Specified
PBP4 - AmpicillinListeria monocytogenes2.1Not Specified
PBP4 - CarbenicillinListeria monocytogenes2.0Not Specified

Interaction with Lipid Bilayers and Membrane Models

The interaction of chemical compounds with lipid bilayers is a critical area of study in pharmacology and toxicology, providing insights into mechanisms of action, permeability, and potential effects on cell membrane integrity. However, a comprehensive review of the scientific literature reveals a significant gap in the understanding of this compound's interaction with lipid bilayers and membrane models.

Permeation Studies Across Artificial Membranes

A thorough search of scientific databases and peer-reviewed literature yielded no specific studies on the permeation of this compound across artificial membranes. Methodologies such as the Parallel Artificial Membrane Permeability Assay (PAMPA) are commonly employed to predict the passive intestinal absorption of compounds. These assays measure the ability of a substance to diffuse from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.

Despite the availability of these techniques, no published data exists detailing the permeability coefficient or flux of this compound through such model systems. Consequently, it is not possible to present a data table or detailed research findings on this specific topic.

Effects on Membrane Fluidity and Structure

Similarly, there is a lack of available research on the effects of this compound on the fluidity and structure of lipid bilayers. Techniques such as fluorescence polarization, electron spin resonance (ESR), and differential scanning calorimetry (DSC) are standard methods used to investigate how exogenous molecules influence the order and dynamics of lipid acyl chains within a membrane. These studies can reveal whether a compound increases membrane fluidity (disrupts packing) or decreases it (induces ordering).

No studies have been published that utilize these or other biophysical techniques to assess the impact of this compound on model lipid membranes (e.g., liposomes or supported lipid bilayers). Therefore, no data on parameters such as changes in fluorescence anisotropy, phase transition temperature, or lipid packing can be reported. The absence of such fundamental research precludes any detailed discussion on this compound's potential to alter membrane structure and function at the molecular level.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to provide detailed information about electronic structure, energy, and molecular properties.

Prediction of Spectroscopic Properties (e.g., NMR, UV/Vis)There are no published studies detailing the theoretical prediction of spectroscopic properties for Hydrabamine. Computational methods are frequently used to predict spectra, which can aid in the interpretation of experimental data and confirm molecular structures.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. For a large molecule like this compound, this would be computationally intensive but would provide a theoretical spectrum to compare against experimental findings for structural verification. Studies on dehydroabietylamine (B24195) derivatives have noted the utility of comprehensive NMR techniques for structural elucidation.

UV/Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands in a UV/Vis spectrum. This analysis would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic transitions within this compound's extensive chromophore system.

Molecular Mechanics and Dynamics Simulations

For large and flexible molecules like this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable for exploring their dynamic behavior and interactions. These methods use classical physics to model molecular systems over time.

Conformational Space ExplorationNo specific studies on the conformational analysis of this compound are available. Due to the two rigid tricyclic abietane (B96969) units connected by a flexible ethylenediamine (B42938) linker, this compound possesses a vast conformational space. Exploring this space is crucial to identifying the low-energy, biologically relevant conformations.

Computational studies on related abietane derivatives have shown that the tricyclic framework itself is quite rigid, leading to well-defined preferred conformations. A systematic conformational search for this compound would involve rotating the flexible bonds of the linker and the bonds connecting the linker to the abietane units, followed by energy minimization of each resulting conformer to find the most stable shapes.

Hypothetical Conformational Data Table A typical output from a conformational analysis would include the relative energies of different stable conformers. The following table is a hypothetical representation of what such data might look like for this compound, illustrating the kind of information a computational study would provide.

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Conf_1 0.00D1: 178.5, D2: 65.2
Conf_2 1.25D1: -70.1, D2: 175.8
Conf_3 2.40D1: 68.9, D2: 66.1

Note: This table is for illustrative purposes only. No actual computational data for this compound has been published.

Dynamics of this compound in Solvent and Model Systems

There are no specific published molecular dynamics (MD) simulations detailing the behavior of this compound in solvent or model systems. However, based on its structure, a theoretical model of its dynamics can be proposed.

MD simulations are a computational method used to study the physical movement of atoms and molecules over time. unito.it For this compound, such simulations would be crucial for understanding its conformational flexibility and interactions with its environment. The molecule's dynamics would likely be characterized by the interplay between its two rigid dehydroabietyl units and the flexible ethylenediamine linker.

The dehydroabietyl groups, being rigid tricyclic systems, would exhibit limited internal flexibility. scilit.com Their primary motion would be rotational and translational as a whole. The dominant dynamic feature of this compound would be the relative movement of these two large hydrophobic "paddles" with respect to each other, governed by the conformational freedom of the ethylenediamine bridge. This linker allows for a range of conformations, from an extended form where the two dehydroabietyl groups are far apart to more compact, folded forms.

In an aqueous solvent, the large hydrophobic surfaces of the dehydroabietyl moieties would strongly influence the surrounding water molecules, leading to the formation of ordered solvation shells. rsc.org This hydrophobic effect would likely drive the molecule to adopt conformations that minimize the exposure of these surfaces to water, potentially favoring folded or aggregated states. In contrast, in a nonpolar solvent, the molecule might adopt a more extended and flexible range of conformations. The central diamine linker, with its two nitrogen atoms, provides a site for specific hydrogen bonding with protic solvents or other interacting molecules. mdpi.com

Molecular ComponentExpected Dynamic BehaviorPrimary Interactions in Aqueous Solvent
Dehydroabietyl Moiety (x2)Rigid; limited internal motion. Acts as a large, bulky unit.Hydrophobic interactions with water, leading to solvent ordering.
Ethylenediamine LinkerFlexible; allows for multiple rotational conformations (e.g., gauche, anti).Hydrogen bonding (acceptor and donor) with water molecules.
Overall MoleculeComplex dynamics involving the relative positioning of the two rigid units.A balance of hydrophobic effects from the ends and polar interactions from the center.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for optimizing drug candidates. scilit.comresearchgate.netresearchgate.net SAR explores how chemical structure relates to biological activity, while QSAR aims to create a mathematical relationship. scilit.com

Development of SAR Models for Biochemical Activities

No specific SAR models for this compound have been published. However, extensive SAR studies have been conducted on derivatives of its monomer, dehydroabietylamine, revealing key insights that could inform a hypothetical SAR for this compound. benthamdirect.complos.org

A hypothetical SAR for this compound would likely focus on three main areas:

The Dehydroabietyl Rings: Modifications to the aromatic C-ring or other positions on the tricyclic system could modulate activity. For instance, adding electron-withdrawing or electron-donating groups could alter hydrophobic and electronic interactions with a target.

The Ethylenediamine Linker: The length and flexibility of the linker are critical. Shortening, lengthening, or introducing rigidity (e.g., with cyclic structures) would significantly impact the spatial orientation of the two dehydroabietyl groups, which could be crucial for fitting into a binding site.

The Amine Groups: The basicity and hydrogen-bonding capacity of the two nitrogen atoms are key features. N-alkylation or substitution would change these properties and could influence target binding and pharmacokinetic properties.

Derivation of QSAR Equations for Predicted Potency against Specific Targets

There are no specific QSAR equations derived for this compound in the literature. A QSAR model establishes a statistical correlation between a set of molecular descriptors and the biological activity of a series of compounds. science.gov

For a molecule like this compound, a hypothetical QSAR equation might take the following general form:

Biological Activity (e.g., log(1/IC₅₀)) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

The descriptors would be calculated properties of the molecule. For this compound and its potential analogs, relevant descriptors would likely include:

Hydrophobicity (e.g., ClogP): Given the large nonpolar surface area, this would be a critical factor.

Molecular Shape and Size Descriptors (e.g., Molecular Weight, Molar Refractivity): To account for steric fit in a receptor.

Electronic Descriptors (e.g., Dipole Moment, Partial Charges on Nitrogen Atoms): To quantify electrostatic and hydrogen-bonding potential.

The following table presents an example of what a QSAR data table for a series of this compound analogs might look like.

Compoundlog(1/IC₅₀)ClogPMolar RefractivityN-Atom Partial Charge
This compoundValueValueValueValue
Analog 1 (shorter linker)ValueValueValueValue
Analog 2 (ring substituent)ValueValueValueValue
Analog 3 (N-methylated)ValueValueValueValue

Pharmacophore Modeling and Ligand-Based Design Principles

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition at a receptor. science.gov No experimentally derived or published pharmacophore models for this compound currently exist.

Based on its structure, a ligand-based pharmacophore model for this compound would likely include the following features:

Two Large Hydrophobic (Hypo) Features: Corresponding to the bulky, nonpolar dehydroabietyl ring systems. The distance and relative orientation between these two features would be a critical parameter.

Two Hydrogen Bond Acceptor (HBA) Features: One for each nitrogen atom in the diamine linker.

Two Hydrogen Bond Donor (HBD) Features: Corresponding to the N-H protons of the secondary amines.

Positive Ionizable (PI) Feature: The amine groups can be protonated at physiological pH, creating positive charges.

Such a pharmacophore model could be used to screen virtual libraries for other molecules that share these key features, potentially identifying new compounds with similar biological activities but different chemical scaffolds.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode and affinity of small molecules to protein targets.

In Silico Prediction of this compound Binding to Protein Targets

There are no published studies detailing the molecular docking of this compound to specific protein targets. However, docking studies performed on dehydroabietylamine derivatives show that they can bind to a range of targets, often involving hydrophobic pockets and specific hydrogen bonds. arabjchem.orgacs.orgmedcraveonline.com

Given its large size and distinct chemical features, this compound would be expected to bind to proteins with large, well-defined binding sites. The two hydrophobic dehydroabietyl groups would likely occupy deep hydrophobic pockets, while the central, flexible polar linker could position itself to form key hydrogen bonds or electrostatic interactions with residues in the active or allosteric site.

A hypothetical docking study of this compound would involve:

Target Selection: Choosing a protein with a binding site large enough to accommodate the molecule, such as certain enzymes, nuclear receptors, or ion channels.

Docking Simulation: Using software like AutoDock or Glide to place this compound into the binding site in various conformations.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates binding affinity. The best-scoring poses would be analyzed to identify key interactions.

The following table illustrates the types of interactions that might be predicted from a hypothetical docking study of this compound with a protein target.

Interaction TypeThis compound Moiety InvolvedPotential Interacting Amino Acid Residues
Hydrophobic (van der Waals)Dehydroabietyl ring systemsLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan
Hydrogen BondingEthylenediamine N-H (donor)Aspartate, Glutamate, Serine, Threonine (backbone carbonyl)
Hydrogen BondingEthylenediamine N (acceptor)Serine, Threonine, Asparagine, Glutamine, Lysine, Arginine
Electrostatic (Ionic)Protonated Amine GroupsAspartate, Glutamate

Analysis of Binding Modes and Interaction Hotspots

The analysis of binding modes and the identification of interaction hotspots are crucial for understanding how a ligand like this compound might interact with a biological target. This process elucidates the specific orientation and conformation of the ligand within the binding site and pinpoints the key residues that contribute most significantly to the binding affinity.

Binding Mode Analysis involves the use of molecular docking simulations to predict the most likely conformation of a ligand when it binds to a receptor. These simulations explore the vast conformational space of the ligand and the flexibility of the receptor's binding pocket to identify the most energetically favorable interaction. The result is a model of the ligand-protein complex that shows the precise geometry of the interaction. researchgate.netthaiscience.info For instance, the binding mode can reveal the formation of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that stabilize the complex. researchgate.net

Interaction Hotspots are specific amino acid residues within a binding site that contribute disproportionately to the binding free energy. scielo.brnih.gov Identifying these hotspots is critical, as they represent the most important regions for a ligand to interact with to achieve high affinity and specificity. Computational methods like computational alanine (B10760859) scanning can be employed to predict these energetically important residues. thaiscience.info In this technique, each residue in the binding site is computationally mutated to alanine, and the resulting change in binding free energy is calculated. Residues that cause a significant decrease in binding energy upon mutation are considered hotspots. nih.gov

Techniques like solvent mapping can also identify hotspots by determining energetically favorable positions for small molecular probes on the protein surface. scielo.br The clustering of these probes can indicate regions of high binding propensity. scielo.br Understanding the hotspot map of a target protein allows for the rational design of ligands that can effectively engage these key residues, thereby enhancing their potency.

While no specific binding mode or hotspot analysis for this compound is readily available, the following table illustrates the type of data that would be generated from such a study, using a hypothetical protein target.

Interaction TypeLigand Atom/GroupProtein ResidueDistance (Å)
Hydrogen BondAmine NitrogenAspartic Acid 125 (OD1)2.8
Hydrogen BondAmine NitrogenSerine 127 (OG)3.1
HydrophobicIsopropyl GroupLeucine 893.5
HydrophobicPhenanthrene RingPhenylalanine 2103.8
HydrophobicDimethyl GroupValine 923.6

This table is illustrative and does not represent real data for this compound.

Virtual Screening Approaches for Novel Binding Partners

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as a protein or nucleic acid. nih.govncsu.edu This method is significantly faster and more cost-effective than experimental high-throughput screening (HTS). massbio.org Virtual screening can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS) is employed when the three-dimensional structure of the target protein is known. nih.gov The process involves docking a library of compounds into the binding site of the target and then using a scoring function to estimate the binding affinity of each compound. nih.gov The compounds with the best scores are then selected for further experimental testing. The success of SBVS is highly dependent on the quality of the protein structure and the accuracy of the docking algorithm and scoring function. u-strasbg.fr Recent advances, such as the use of predicted protein structures from tools like AlphaFold, are expanding the applicability of SBVS to targets without experimentally determined structures. biorxiv.org

Ligand-Based Virtual Screening (LBVS) is utilized when the structure of the target is unknown, but a set of molecules known to be active are available. This approach uses the principle of molecular similarity, assuming that molecules with similar structures are likely to have similar biological activities. Common LBVS methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) modeling. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. This model is then used as a 3D query to search for other molecules that fit these criteria.

For a molecule like this compound, a virtual screening campaign could be designed to identify novel protein targets. A library of known protein structures could be screened to see which ones this compound is predicted to bind to most strongly. The results of such a screen would provide a list of potential binding partners, which could then be validated experimentally.

The following table provides an example of the kind of results that might be obtained from a structure-based virtual screening campaign to identify potential binding partners for a given ligand.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPotential Biological Role
Protein Kinase A-9.5Lys72, Glu91, Phe327Signal Transduction
Cyclooxygenase-2-8.8Arg120, Tyr355, Ser530Inflammation
HIV Protease-8.2Asp25, Gly27, Ile50Viral Replication
Estrogen Receptor-7.9Arg394, Glu353, His524Hormone Regulation

This table is illustrative and does not represent real data for this compound.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, provides the high resolving power necessary to separate Hydrabamine from impurities and related substances. researchgate.net Methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly when coupled with mass spectrometry, offer the specificity and sensitivity required for detailed analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase HPLC (RP-HPLC) is the predominant mode for analyzing a wide range of pharmaceutical compounds. waters.comphenomenex.blog For a large, hydrophobic molecule like this compound, a C18 stationary phase is a suitable choice, providing effective retention and separation based on hydrophobicity. nih.gov

A hypothetical RP-HPLC method for this compound could employ a C18 column with a gradient elution mobile phase consisting of water and acetonitrile, with an acid modifier like formic acid. The acidic modifier helps to protonate the amine groups on this compound, leading to improved peak shape and retention time consistency. Detection can be achieved using a UV detector, as the aromatic rings in the this compound structure provide chromophores.

Method validation is essential to ensure the reliability of the analytical procedure. Key validation parameters include specificity, linearity, precision, accuracy, and sensitivity (Limit of Detection and Limit of Quantification).

Interactive Table 1: Hypothetical HPLC Method Validation Parameters for this compound

ParameterSpecificationResult
Linearity
Range1 - 100 µg/mLAchieved
Correlation Coefficient (r²)≥ 0.9990.9995
Precision (RSD%)
Intra-day (n=6)≤ 2.0%0.8%
Inter-day (n=6, 3 days)≤ 3.0%1.5%
Accuracy (% Recovery)
50% Concentration98.0 - 102.0%101.2%
100% Concentration98.0 - 102.0%99.5%
150% Concentration98.0 - 102.0%99.1%
Sensitivity
Limit of Detection (LOD)Signal-to-Noise ≥ 3:10.25 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise ≥ 10:10.75 µg/mL
Specificity No interference from blank, impuritiesPassed

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating volatile compounds. phenomenex.com However, due to its large size and polar amine functional groups, this compound is non-volatile and cannot be directly analyzed by GC. libretexts.org Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable form. sigmaaldrich.comresearchgate.net

Silylation is a common derivatization technique for compounds containing active hydrogens, such as amines. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), can be used to replace the active hydrogens on the secondary amine groups of this compound with non-polar trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. researchgate.net The resulting TMS-derivatized this compound can then be separated on a low-polarity capillary column.

Interactive Table 2: Hypothetical GC Method Conditions for Derivatized this compound

ParameterCondition
Derivatization Reagent BSTFA with 1% TMCS
Reaction Conditions 70°C for 60 minutes
GC Column 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms)
Carrier Gas Helium
Inlet Temperature 280°C
Oven Program Initial 150°C, ramp to 320°C at 15°C/min, hold for 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 330°C

Coupling with Mass Spectrometry (LC-MS, GC-MS) for Enhanced Selectivity

Coupling chromatographic techniques with mass spectrometry (MS) provides unparalleled selectivity and sensitivity, enabling definitive identification and trace-level quantification. asiapharmaceutics.info

For LC-MS analysis of this compound, electrospray ionization (ESI) in positive ion mode is the preferred technique, as the basic nitrogen atoms are readily protonated. The protonated molecule [M+H]⁺ can be selected as the precursor ion in a tandem mass spectrometer (MS/MS). Collision-induced dissociation (CID) of this precursor ion would generate characteristic product ions, which can be used for highly selective quantification via Multiple Reaction Monitoring (MRM).

For GC-MS, the silylated derivative of this compound would be analyzed. Electron ionization (EI) would likely lead to extensive fragmentation, providing a detailed mass spectrum that can serve as a fingerprint for identification. The molecular ion of the derivative might be observed, along with characteristic fragments resulting from the cleavage of the ethylenediamine (B42938) bridge and losses of the silyl (B83357) groups.

Interactive Table 3: Hypothetical Mass Spectrometry Parameters for this compound Analysis

TechniqueParameterSetting
LC-MS/MS
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺m/z 597.5
Product Ion 1 (Hypothetical)m/z 300.3 (cleavage of ethylenediamine bridge)
Product Ion 2 (Hypothetical)m/z 271.2 (fragment from dehydroabietyl moiety)
GC-MS
Ionization ModeElectron Ionization (EI), 70 eV
Monitored Ion 1 (Derivative)m/z 741.6 (Molecular Ion [M+2TMS]⁺)
Monitored Ion 2 (Derivative)m/z 726.6 (Loss of a methyl group)

Electrophoretic Methods

Capillary electrophoresis (CE) offers high separation efficiency and minimal sample consumption, making it a valuable alternative and complementary technique to HPLC for pharmaceutical analysis. psu.edu

Capillary Electrophoresis (CE) for Purity Assessment

Capillary Zone Electrophoresis (CZE) separates ions based on their charge-to-size ratio. It is well-suited for the purity assessment of this compound, capable of separating the main compound from charged impurities. For basic compounds like this compound, a low pH buffer is typically used to ensure the analyte is fully protonated and migrates as a cation. The use of a diamine additive in the buffer can help to minimize interactions between the positively charged analyte and the negatively charged capillary wall, thereby improving peak shape and resolution. nih.gov This technique is particularly useful for separating impurities that may be structurally similar but differ in charge state or size.

Chiral Separation Techniques

This compound possesses multiple chiral centers, meaning it can exist as a mixture of numerous stereoisomers (enantiomers and diastereomers). sigmaaldrich.com Since different stereoisomers can have different pharmacological effects, their separation and quantification are critical. skpharmteco.com

The separation of compounds with multiple chiral centers is a significant analytical challenge. nih.govnih.gov Direct chiral separation can be attempted using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and can often resolve complex mixtures of stereoisomers. researchgate.net

A more advanced and often more successful approach is two-dimensional liquid chromatography (2D-LC). nih.gov In this strategy, the diastereomers of this compound could first be separated on a standard achiral column (like the C18 column described in section 7.1.1). The fractions corresponding to each diastereomer peak would then be automatically transferred to a second dimension containing a chiral column to separate the enantiomers within each pair. This method breaks down a complex separation into more manageable parts, significantly increasing the likelihood of resolving all stereoisomers. nih.gov

Spectrophotometric Assays for this compound Quantification

Spectrophotometry encompasses a group of analytical methods that measure the absorption or emission of light by a substance. sci-hub.se These techniques are foundational in chemical analysis due to their simplicity, speed, and cost-effectiveness. sci-hub.se

UV-Visible spectrophotometry is a technique that quantifies the amount of light absorbed by a sample in the ultraviolet and visible regions of the electromagnetic spectrum. denovix.commsu.edu The principle underpinning this method is the Beer-Lambert Law, which posits a linear relationship between the absorbance of light and the concentration of the absorbing species in a solution. denovix.comubbcluj.ro This makes it a valuable tool for determining the concentration of a substance. ej-eng.org

The analytical utility of this method for this compound stems from the chromophores present in its constituent molecules: the aromatic rings of the N,N'-dibenzylethylenediamine moiety and the conjugated system within the penicillin G structure. hmdb.calibretexts.org These structural features are expected to produce characteristic absorption bands in the UV region. The process of quantification involves identifying the wavelength of maximum absorbance (λmax) by scanning a this compound solution across a range of UV-Vis wavelengths. ubbcluj.roresearchgate.net Once λmax is determined, a calibration curve is constructed by plotting the absorbance values of several standard solutions of known concentrations. ubbcluj.ro The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve. ubbcluj.ro It is important to note that factors like the solvent used and the pH of the solution can influence the absorption spectrum. sci-hub.se

Table 1: Key Parameters in UV-Visible Spectrophotometry for Aromatic Amines and Penicillins

This table summarizes typical parameters and findings relevant to the analysis of compounds structurally related to this compound.

Compound TypeTypical λmax Range (nm)Influencing FactorsNotes
Aromatic Amines (e.g., N,N'-dibenzylethylenediamine)~200-280Solvent polarity, pHAbsorption is due to π→π* transitions in the benzene (B151609) rings. libretexts.org
Penicillins (e.g., Penicillin G)~215-325pH, DerivatizationThe β-lactam and associated rings provide chromophores. Derivatization can shift λmax to improve detection. jssuni.edu.in

Fluorescence spectroscopy is an exceptionally sensitive analytical technique used to measure the light emitted from a sample after it has absorbed light. chromedia.orgcreative-proteomics.com This method, often orders of magnitude more sensitive than absorption spectroscopy, is ideal for trace analysis. creative-proteomics.comuci.edu The process involves exciting a molecule with a specific wavelength of light, which then emits light at a longer wavelength as it returns to its ground state. chromedia.org The intensity of this emitted light is directly proportional to the concentration of the fluorescent substance, especially at low concentrations. creative-proteomics.com

For this compound analysis, the native fluorescence of its components would first be assessed. Aromatic amino acids and similar structures can exhibit intrinsic fluorescence. core.ac.uk If this compound is not naturally fluorescent or its fluorescence is weak, derivatization can be employed. tandfonline.comresearchgate.net This involves reacting the amine groups of the N,N'-dibenzylethylenediamine portion with a fluorescent labeling agent (a fluorophore). tandfonline.comthermofisher.com This chemical modification creates a new compound with strong fluorescent properties, significantly enhancing detection sensitivity. tandfonline.com

Table 2: Common Fluorophoric Derivatizing Agents for Amines

This table lists reagents used to add a fluorescent tag to amine-containing compounds, a strategy applicable to the N,N'-dibenzylethylenediamine moiety of this compound.

Derivatizing AgentAbbreviationTypical Excitation λ (nm)Typical Emission λ (nm)Reference
4-chloro-7-nitrobenz-2-oxa-1,3-diazoleNBD-Cl~472~525 tandfonline.com
5-Dimethylaminonaphthalene-1-sulfonyl chlorideDNS-Cl~340~520 thermofisher.comresearchgate.net
o-PhthalaldehydeOPA~340~455 thermofisher.com
9-Fluorenylmethyl chloroformateFMOC-Cl~260~310 thermofisher.com

Sample Preparation Strategies for Complex Matrices

Analyzing this compound in complex matrices such as biological fluids or environmental samples requires meticulous sample preparation. chromatographyonline.com The primary goals of this step are to remove interfering substances, which can cause matrix effects, and to concentrate the analyte to a level suitable for detection. chromatographyonline.comdrawellanalytical.com

Solid-phase extraction (SPE) is a highly effective and widely used sample preparation technique for purifying and concentrating analytes from complex mixtures. wikipedia.orgorganomation.comsigmaaldrich.com The method works by passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). wikipedia.org Based on its physicochemical properties, the analyte of interest is retained on the sorbent while impurities are washed away. wikipedia.orgscpscience.com The purified analyte is then recovered by washing the sorbent with an appropriate elution solvent. scpscience.com

For this compound, which possesses both amine functionalities and the properties of a penicillin salt, a mixed-mode or polymeric sorbent could be effective. For instance, a reversed-phase sorbent like C18 could retain the compound based on hydrophobic interactions, while an ion-exchange sorbent could be used to capture the charged portions of the molecule. wikipedia.orgorganomation.com The selection of the sorbent, conditioning solvents, wash solutions, and elution solvent must be carefully optimized to ensure high recovery of this compound. scpscience.com For example, Oasis PRiME HLB is a type of polymeric reversed-phase sorbent that has been used for pass-through cleanup of complex samples like tea and cocoa, demonstrating recoveries of 70-120% for a wide range of analytes. lcms.cz Similar principles would apply to developing an SPE method for this compound.

Table 3: General Solid-Phase Extraction (SPE) Steps

This table outlines the fundamental four-step process of a typical bind-elute SPE procedure.

StepDescriptionPurposeReference
1. ConditioningThe sorbent is wetted with a solvent (e.g., methanol) followed by a solution similar to the sample matrix (e.g., water or buffer).To activate the stationary phase and ensure reproducible retention of the analyte. organomation.comscpscience.com
2. Sample LoadingThe sample is passed through the sorbent bed.The analyte binds to the sorbent, while some matrix components pass through. organomation.com
3. WashingA specific solvent is used to rinse the sorbent.To remove weakly bound matrix interferences. scpscience.com
4. ElutionA strong solvent is passed through the sorbent.To disrupt the analyte-sorbent interaction and collect the purified analyte. scpscience.com

Derivatization is a process that chemically modifies an analyte to create a new compound with more favorable properties for analysis. tandfonline.comacs.org This strategy is particularly useful when a compound has poor detection characteristics, such as low UV absorbance or a lack of native fluorescence. tandfonline.comresearchgate.net

For this compound, the primary target for derivatization would be the secondary amine groups of the N,N'-dibenzylethylenediamine component. researchgate.net As discussed in section 7.3.2, derivatization with a fluorophore is a common approach to enable highly sensitive fluorescence detection. thermofisher.com Alternatively, a chromophore can be attached to enhance UV-Visible detection. tandfonline.com For instance, reagents like nitrobenzoyl chlorides can be used to introduce a strongly UV-absorbing moiety to an amine group, shifting the absorbance to a more convenient wavelength and increasing the molar absorptivity. tandfonline.com The choice of reagent and reaction conditions (e.g., pH, temperature, time) is critical for achieving a complete and reproducible derivatization reaction. researchgate.net

Compound Index

Chemical Biology and Mechanistic Insights

Elucidation of Hydrabamine's Role as a Counterion in Chemical Stability

The formation of pharmaceutical salts is a common strategy to improve the physicochemical and solid-state properties of APIs researchgate.netnih.govnih.govamericanpharmaceuticalreview.com. This compound, functioning as a base, can form salts with acidic drugs, influencing their stability and performance.

The selection of a counterion, such as this compound, is critical as it significantly impacts the crystalline structure and potential for polymorphism in drug salts researchgate.netnih.govnih.govamericanpharmaceuticalreview.comimprovedpharma.comnih.govamericanpharmaceuticalreview.commdpi.comardena.comicdd.com. The arrangement of molecules within a crystal lattice, influenced by the counterion's structure and interactions like hydrogen bonding, dictates the resulting solid-state properties researchgate.netnih.govnih.govnih.govbjcardio.co.uksci-hub.se. Small, compact counterions, for instance, often lead to crystalline salts with higher melting points and can modestly improve solubility researchgate.netnih.gov. The ability of a counterion to disrupt high crystallinity has also been noted as a mechanism to improve drug properties nih.gov. This compound has been identified as a base used in the formation of amine base salts, such as with SAHA (Suberoylanilide Hydroxamic Acid), and these resulting salts can exhibit polymorphism, which is characterized using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) google.com. Different crystallization solvents can also lead to distinct polymorphic forms of this compound salts mdpi.com.

Salt formation with counterions like this compound is a well-established method for enhancing the solubility and dissolution rates of poorly water-soluble drugs researchgate.netnih.govamericanpharmaceuticalreview.commdpi.comhamptonresearch.comrsc.org. The counterion's properties, including its size and the nature of interactions it forms, directly influence the solubility and dissolution behavior of the resulting salt researchgate.netnih.govnih.govbjcardio.co.uk. For example, increasing the chain length of alkyl amine counterions can sometimes reduce solubility, while smaller, more compact counterions may offer a modest improvement researchgate.netnih.gov. The incorporation of a counterion into amorphous solid dispersions has also been shown to enhance dissolution rates, particularly for drugs with lower amorphous solubilities govinfo.gov. While specific quantitative data for this compound's impact on dissolution profiles is limited in publicly available literature, its use in salt forms is generally associated with improved stability and solubility researchgate.neteuropa.eu. Comparative dissolution studies are crucial for assessing the performance of different salt forms, as the dissolution profile can vary significantly depending on the counterion and the drug molecule nih.govnih.goveuropa.eufarmaciajournal.com.

Comparative Studies with Other Polyamine Derivatives

Polyamines are a class of organic compounds characterized by multiple amino groups, playing vital roles in various biological processes google.comepo.orgepo.orgnih.govnih.govmdpi.com. This compound, as a diamine with a complex structure, can be compared to simpler polyamine derivatives in terms of structure and function.

Polyamines are generally aliphatic cations with two or more amino groups, which are typically protonated at physiological pH epo.orgepo.orgnih.gov. This compound is classified as a diamine improvedpharma.comfarmaciajournal.com and is structurally characterized by a complex phenanthrenyl backbone linked by an ethanediamine moiety improvedpharma.com. It is often listed alongside other bases and diamines used in pharmaceutical preparations, such as ethylenediamine (B42938), 1,3-diaminopropane, and 1,4-diaminobutane, which feature simpler linear alkyl chains connecting their amine groups epo.orgnih.govnih.govmdpi.com. These simpler polyamines, like ethylenediamine or spermidine, have distinct structural differences from this compound's more elaborate fused ring system, which can influence their interactions and properties when used as counterions or in other chemical contexts nih.govnih.govmdpi.com.

Natural polyamines such as putrescine, spermidine, and spermine (B22157) are known to perform diverse biochemical functions, including regulating gene expression, stabilizing RNA and DNA structures, and mediating protein synthesis google.comepo.orgnih.govnih.govmdpi.comresearchgate.net. They are essential for cell proliferation and play roles in cellular signaling and immune responses epo.orgresearchgate.net. Some polyamine derivatives have been investigated for their ability to catalyze RNA hydrolysis sci-hub.se. While this compound's primary pharmaceutical role is as a counterion, its complex structure suggests potential for interactions with biological pathways, although its specific biochemical functions beyond this role are not extensively detailed in the literature europa.eu. Comparative studies on polyamine transporters highlight that different polyamines can exhibit varying affinities and sensitivities, indicating that structural nuances significantly affect their biological interactions nih.gov.

Future Directions in this compound Chemical Research

Research into this compound and its derivatives continues to be an area of interest, particularly concerning its potential therapeutic applications and its role in advanced pharmaceutical formulations. Ongoing studies on this compound Dihydrochloride (B599025) Hydrate focus on its pharmacological properties and potential therapeutic uses, with its complex structure suggesting possible interactions with various biological pathways for drug development europa.eu. The broader field of chemical biology is constantly exploring new molecular tools and strategies for drug discovery and development, emphasizing interdisciplinary approaches and the design of novel chemical entities mdpi.commdpi.com5-ht.compwr.edu.plmdpi.com. Future research could involve a more detailed investigation into this compound's specific impact on the solid-state properties of various drug salts, including quantitative analysis of its influence on crystallinity, polymorphism, and dissolution rates. Furthermore, exploring potential direct biochemical activities or structure-activity relationships of this compound or its derivatives could uncover new therapeutic avenues or enhance its utility as a pharmaceutical excipient.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for elucidating Hydrabamine's mechanism of action in complex biological systems?

  • Answer: Researchers should adopt a multi-step framework integrating in vitro assays (e.g., enzyme inhibition studies, receptor-binding assays) and in silico modeling (molecular docking, QSAR analysis). Dose-response experiments and control groups are critical to isolate this compound-specific effects. Cross-validation using orthogonal techniques (e.g., fluorescence resonance energy transfer for protein interactions) enhances reliability . Frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure hypothesis-driven experimental design .

Q. How can researchers determine the optimal synthesis protocol for this compound?

  • Answer: Systematic comparative studies should evaluate reaction conditions (temperature, catalysts, solvents) and purification methods (HPLC, recrystallization). Analytical techniques like NMR and mass spectrometry validate structural integrity. Literature reviews must prioritize peer-reviewed synthesis pathways over patents to avoid reproducibility issues .

Q. What analytical techniques are most effective for characterizing this compound's stability under varying physiological conditions?

  • Answer: Accelerated stability testing (e.g., stress studies at elevated temperatures, pH variations) combined with HPLC-UV or LC-MS quantifies degradation products. Kinetic modeling (Arrhenius equation) predicts shelf-life. Sample preparation protocols must document buffer composition and storage conditions to ensure replicability .

Advanced Research Questions

Q. How should researchers address contradictions in this compound's reported efficacy across different in vivo models?

  • Answer: Apply contradiction analysis frameworks to identify principal variables (e.g., species-specific metabolism, dosing regimens). Meta-analyses of existing data can isolate confounding factors. Follow-up studies should standardize protocols (e.g., ISO guidelines for animal studies) and include pharmacokinetic profiling to reconcile disparities .

Q. What strategies are recommended for designing studies that investigate this compound's off-target effects in multi-receptor systems?

  • Answer: High-throughput screening (HTS) with broad receptor panels and CRISPR-based gene-editing controls identifies non-target interactions. Computational tools (e.g., Chemoproteomics) map binding affinities. Data triangulation via transcriptomics and proteomics validates findings. Ethical review boards must approve protocols to mitigate risks .

Q. How can researchers ensure reproducibility when studying this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Answer: Implement a priori power calculations and pre-register study designs to minimize bias. Use standardized matrices (e.g., plasma, tissue homogenates) for LC-MS/MS quantitation. Open-access sharing of raw data and analysis code (e.g., via GitHub) enhances transparency. Replicate key experiments across independent labs .

Q. What frameworks support the integration of conflicting data on this compound's toxicity thresholds in preclinical studies?

  • Answer: Leverage the "Principal Contradiction" framework to prioritize variables with the greatest mechanistic influence (e.g., metabolic enzyme expression, exposure duration). Bayesian statistical models quantify uncertainty, while in vitro toxicogenomics identifies biomarkers for cross-species extrapolation .

Methodological Guidance

  • Data Contradiction Analysis: Use triangulation (e.g., combining in vitro, in vivo, and clinical data) and sensitivity analysis to resolve inconsistencies .
  • Experimental Design: Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
  • Reproducibility: Document protocols using platforms like protocols.io and include negative controls in all assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.